molecular formula C9H8O B1664563 2-Methylbenzofuran CAS No. 4265-25-2

2-Methylbenzofuran

Cat. No. B1664563
CAS RN: 4265-25-2
M. Wt: 132.16 g/mol
InChI Key: GBGPVUAOTCNZPT-UHFFFAOYSA-N
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Description

2-Methylbenzofuran is a chemical compound with the molecular formula C9H8O and a molecular weight of 132.16 . It is also known by other names such as 2-Methylbenzo[b]furan and 2-Methylcumarone .


Synthesis Analysis

Benzofurans can be prepared by various methods in the laboratory . For instance, a new method for the synthesis of benzofurans involves the synthesis of 2-aryl/alkyl benzofurans by intramolecular photochemical Wittig reaction .


Molecular Structure Analysis

The molecular structure of 2-Methylbenzofuran consists of a benzene ring fused to a furan ring with a methyl group attached .


Chemical Reactions Analysis

Benzofuran and its derivatives, including 2-Methylbenzofuran, have been found to undergo various chemical reactions . For example, they can undergo catalytic oxidation by hydrogen peroxide .


Physical And Chemical Properties Analysis

2-Methylbenzofuran is a liquid at 20 degrees Celsius . It has a refractive index of 1.560 (lit.) and a density of 1.057 g/mL at 25 °C (lit.) .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

2-Methylbenzofuran and its derivatives have been extensively studied for their antibacterial and antimicrobial properties. Research has shown that certain substituted benzofuran derivatives exhibit significant antibacterial activity against various bacterial and fungal species. For example, a study by Powers (1976) synthesized 2-methylbenzofurans and investigated their bacteriostatic properties, finding similarities to nitrofurazone in their spectrum of activity. Additionally, Abdel‐Aziz, Mekawey, and Dawood (2009) conducted a study on novel 2-substituted-3-methylbenzofuran derivatives, revealing significant antimicrobial activities.

Potential Antitumor Agents

2-Methylbenzofuran compounds have also been explored for their potential as antitumor agents. A study by Pieters et al. (1999) synthesized dihydrobenzofuran lignans, finding that certain compounds exhibited promising anticancer activity, particularly against leukemia and breast cancer cell lines. These compounds showed an ability to inhibit tubulin polymerization, indicating a potential mechanism for their antitumor effects.

Synthesis and Chemical Properties

The synthesis and evaluation of the chemical properties of 2-methylbenzofuran have been a subject of considerable interest. For instance, Ahluwalia, Arora, and Kaur (1986) reported the synthesis of 2-amino and 2-mercapto derivatives of 2-methylbenzofuran, assessing their marginal activity against specific microbial strains. Moreover, Summoogum et al. (2012) explored the oxidation of dibenzo-p-dioxin, identifying 2-methylbenzofuran as an initial product, highlighting its relevance in understanding toxic species formation in combustion systems.

Safety And Hazards

2-Methylbenzofuran is classified as a combustible liquid. It can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

Research on natural products containing benzofuran, including 2-Methylbenzofuran, has increased significantly in recent years . These compounds have shown a wide range of biological and pharmacological applications, making them potential candidates for drug development . For instance, a recent study reported the catalytic oxidation of benzofuran, 2-methylbenzofuran, and 3-methylbenzofuran by hydrogen peroxide, which could pave the way for future research .

Relevant Papers Several papers have been published on the topic of 2-Methylbenzofuran. These include studies on the total synthesis of natural products containing benzofuran rings , the biomimetic oxidation of benzofurans , and the development of new methods for constructing benzofuran rings . These papers provide valuable insights into the properties and potential applications of 2-Methylbenzofuran .

properties

IUPAC Name

2-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGPVUAOTCNZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863353
Record name 2-Methyl-1-benzofuran
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; Burnt phenolic aroma
Record name 2-Methylbenzofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 2-Methylbenzofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.052-1.057
Record name 2-Methylbenzofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/
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Product Name

2-Methylbenzofuran

CAS RN

4265-25-2, 25586-38-3
Record name 2-Methylbenzofuran
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Record name 2-Methylbenzofuran
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Record name Benzofuran, methyl-
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Record name 2-Methyl-1-benzofuran
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Record name 2-methylbenzofuran
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Record name 2-METHYLBENZOFURAN
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Citations

For This Compound
1,320
Citations
HD Choi, PJ Seo, BW Son - Journal of the Korean Chemical …, 1999 - koreascience.kr
… 생시킨 1-acyl-1-thiocarbocation와 각종 치환페놀류 및 (1 or2)-naphthols의 one-step합성으로 benzofuran 고리 생성물(2,4,6,8)을 만든후, 이 화합물을 황이탈반응 시켜 2-methylbenzofuran …
Number of citations: 1 koreascience.kr
SW Hanson, M Crawford, DPJ Thanasingh - Phytochemistry, 1981 - Elsevier
… , refluxed and distilled to give a new benzofuran, 2methylbenzofuran-4-carbaldehyde. … acid [S], it follows that the oil is a new benzofuran, 2-methylbenzofuran-4carbaldehyde (3). …
Number of citations: 23 www.sciencedirect.com
F Richard, H Carreyre, G Perot - Journal of Catalysis, 1996 - Elsevier
… in 3-acetyl-2-methylbenzofuran) could be obtained. 2-Methylbenzofuran was about twice as reactive as benzofuran, the position 3 in 2-methylbenzofuran being at least two orders of …
Number of citations: 60 www.sciencedirect.com
S Mokenapelli, M Gutam, JR Yerrabelli… - Russian Journal of …, 2020 - Springer
… General procedure for synthesis of 5-(2-methylbenzofuran-3-yl)… to a stirred solution of 2‑methylbenzofuran-3-carbonitrile (Xa) (… reduced pressure to give 5‑(2-methylbenzofuran-3-yl)-1H-…
Number of citations: 5 link.springer.com
SL Summoogum, M Altarawneh, JC Mackie… - Combustion and …, 2012 - Elsevier
This study combines the results of experimental measurements and theoretical computations to investigate the initial steps in the oxidation of dibenzo-p-dioxin (DD). The aim is to …
Number of citations: 8 www.sciencedirect.com
GS Gadaginamath, RR Kavali… - Synthetic …, 2003 - Taylor & Francis
The benzofurans and naphthofurans so far were obtained either by using catalyst or as side products. In the present investigation we are reporting first time the exclusive formation of …
Number of citations: 8 www.tandfonline.com
K Hori, H Kitagawa, A Miyoshi, T Ohta, I Furukawa - Chemistry letters, 1998 - journal.csj.jp
… Transition Metal-Catalyzed Cyclization of 2-Allylphenol to 2,3-Dihydro-2-methylbenzofuran without β-Elimination … Transition Metal-Catalyzed Cyclization of 2-Allylphenol to 2,3-Dihydro-2-methylbenzofuran …
Number of citations: 33 www.journal.csj.jp
K Mahn Kim, H Rae Kim, K Hoe Chung… - Synthetic …, 1994 - Taylor & Francis
Facile Syntheses of 2-Alkyl-2,3-dihydro-2-methylbenzofuran Derivatives … FACILE SYNTHESES OF 2-ALKYL-2,3-DIHYDRO-2METHYLBENZOFURAN DERIVATIVES … 2,3-Dihydro-2 …
Number of citations: 24 www.tandfonline.com
J Anterbedy, S Mokenapelli, G Thalari - Synthetic Communications, 2021 - Taylor & Francis
… ) into furan ring in DMSO at 160 C witch gave 2-methylbenzofuran-3-carbonitriles (2a–b), were … in ethanol under reflux gave N-hydroxy-2-methylbenzofuran-3-carboximidamides (3a–b) …
Number of citations: 4 www.tandfonline.com
S Mokenapelli, G Thalari, N Vadiyaala… - Archiv der …, 2020 - Wiley Online Library
… the pyran ring into the furan ring to yield 2-methylbenzofuran-3-carbonitriles 4a–c. [ 34 ] … temperature gave the corresponding N-hydroxy-2-methylbenzofuran-3-carboximidamides 5a–c. …
Number of citations: 6 onlinelibrary.wiley.com

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